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Compound of Interest

Compound Name: Barbamide

Cat. No.: B15619144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the binding affinity of Barbamide
against its known molecular targets. The data presented here is compiled from peer-reviewed

studies and is intended to offer an objective comparison with alternative, well-characterized

ligands. Detailed experimental protocols are provided to ensure transparency and facilitate the

replication of findings.

Barbamide's Binding Profile: A Multi-Target Ligand
Barbamide, a natural product isolated from the marine cyanobacterium Lyngbya majuscula,

has been shown to exhibit significant binding affinity for several key receptors and transporters

within the central nervous system. A primary screening against a panel of 45 receptors and

transporters identified the dopamine transporter (DAT), the kappa opioid receptor (KOR), and

the sigma-1 (σ₁) and sigma-2 (σ₂/TMEM97) receptors as high-affinity targets[1][2][3]. This

multi-target profile suggests that Barbamide may have complex pharmacological effects.

Comparative Binding Affinity Data
The following tables summarize the quantitative binding affinity data (Ki in nM) for Barbamide
and a selection of established ligands for each of its primary targets. The data has been

extracted from various publications to provide a broad comparative context.

Table 1: Dopamine Transporter (DAT) Binding Affinity
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Compound Ki (nM) Radioligand
Source of
Receptor

Reference

Barbamide 3100 [³H]WIN 35,428
Human

(recombinant)
[2]

GBR-12909 1 [³H]GBR 12935 Rat Striatum [4][5]

WIN 35,428 11 [³H]WIN 35,428
Rat Caudate-

Putamen
[6]

Table 2: Kappa Opioid Receptor (KOR) Binding Affinity

Compound Ki (nM) Radioligand
Source of
Receptor

Reference

Barbamide 79.14 [³H]U-69,593
Human

(recombinant)
[2]

U-50,488 12
[³H]Ethylketocycl

azocine
Guinea Pig Brain [7][8]

Naltrindole 0.27
[³H]Diprenorphin

e
Mouse Brain [9]

Table 3: Sigma-1 (σ₁) Receptor Binding Affinity

Compound Ki (nM) Radioligand
Source of
Receptor

Reference

Barbamide 2256
--INVALID-LINK--

-Pentazocine

Human

(recombinant)
[2]

(+)-Pentazocine 7
--INVALID-LINK--

-Pentazocine
Rat Brain [10]

Haloperidol ~High Affinity
--INVALID-LINK--

-Pentazocine
Guinea Pig Brain [11][12]
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Table 4: Sigma-2 (σ₂/TMEM97) Receptor Binding Affinity

Compound Ki (nM) Radioligand
Source of
Receptor

Reference

Barbamide 2640 [³H]DTG
Human

(recombinant)
[2]

Siramesine 0.12 Not Specified Not Specified [13]

Ditolylguanidine

(DTG)
21 Not Specified Not Specified [3][14]

Experimental Protocols
A standardized and rigorous methodology is crucial for the accurate determination and

comparison of binding affinities. The binding affinity of Barbamide was determined by the

National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). The

general protocol employed is outlined below, followed by specific conditions for each target and

the protocols used for the comparative ligands.

Barbamide Binding Affinity Protocol (NIMH PDSP)
The following is a generalized protocol based on the NIMH PDSP procedures. Specific details

for each receptor assay are provided in the subsequent sections.

General Radioligand Binding Assay Protocol:

Membrane Preparation: Crude membrane fractions from cells stably expressing the

recombinant human receptor or from specific animal tissues are prepared by

homogenization in a suitable buffer, followed by centrifugation to pellet the membranes. The

final pellet is resuspended in the assay buffer.

Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the

following are added:

Receptor-containing membrane preparation.
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A specific radioligand at a concentration typically near its Kd value.

The test compound (Barbamide or a reference compound) at various concentrations to

generate a competition curve.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a defined period to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand. The filters are then

washed with ice-cold wash buffer to remove non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters is quantified using a scintillation

counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled competing ligand and is subtracted from the total binding to yield specific

binding. The IC₅₀ values (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) are determined by non-linear regression analysis of the

competition curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-

Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and

Kd is its dissociation constant.

Specific Conditions for Barbamide's Targets:

Dopamine Transporter (DAT):

Radioligand: [³H]WIN 35,428

Receptor Source: HEK293 cells expressing human DAT.

Kappa Opioid Receptor (KOR):

Radioligand: [³H]U-69,593

Receptor Source: HEK293 cells expressing human KOR.

Sigma-1 (σ₁) Receptor:
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Radioligand:--INVALID-LINK---Pentazocine

Receptor Source: HEK293 cells expressing human σ₁ receptor.

Sigma-2 (σ₂/TMEM97) Receptor:

Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to

mask σ₁ sites.

Receptor Source: HEK293 cells expressing human σ₂/TMEM97.

Protocols for Alternative Ligands (General
Methodologies)
The binding affinities for the comparative ligands were determined using similar radioligand

binding assays. While specific laboratory protocols may vary slightly, the fundamental principles

are consistent with the NIMH PDSP protocol described above. Key parameters reported in the

cited literature are summarized below.

GBR-12909 (DAT): Competitive inhibition of [³H]GBR 12935 binding to rat striatal

synaptosomes[5].

WIN 35,428 (DAT): Binding assays were performed on rat caudate-putamen tissue with

[³H]WIN 35,428 as the radioligand[6].

U-50,488 (KOR): Competition binding assays were conducted using [³H]ethylketocyclazocine

in guinea pig brain membranes[7][8].

Naltrindole (KOR): Binding affinity was assessed using [³H]diprenorphine in mouse brain

homogenates[9].

(+)-Pentazocine (σ₁): Binding was determined using --INVALID-LINK---pentazocine in rat

brain membranes[10].

Haloperidol (σ₁): Inhibition of --INVALID-LINK---pentazocine binding was measured in guinea

pig brain subcellular fractions[11].
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Siramesine (σ₂): While the specific radioligand was not mentioned in the abstract, sigma-2

receptor binding assays typically utilize [³H]DTG with a sigma-1 masking agent[13].

Ditolylguanidine (DTG) (σ₂): Binding assays for sigma-2 receptors commonly employ

[³H]DTG in the presence of a selective sigma-1 ligand to block binding to sigma-1 sites[3]

[14].

Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of Barbamide's

binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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